Eletriptan hydrobromide monohydrate is a pharmaceutical compound primarily used in the treatment of migraine headaches. It is a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, which play crucial roles in regulating vascular tone and neurotransmitter release associated with migraine pathology. The chemical structure of eletriptan hydrobromide monohydrate is represented by the formula , indicating its composition as a monohydrobromide salt of eletriptan.
Eletriptan was developed by Pfizer Inc. and is marketed under the brand name Relpax. It became available for clinical use in the early 2000s and has since been an important option for acute migraine treatment.
Eletriptan hydrobromide monohydrate is classified as a triptan, a group of medications specifically designed to treat migraines by targeting serotonin receptors. This classification underscores its mechanism of action, which involves modulation of serotonin pathways.
The synthesis of eletriptan hydrobromide monohydrate typically involves several key steps:
The preparation methods emphasize the importance of controlling reaction conditions, particularly temperature and solvent choice, to ensure high yields and purity of the final product. For instance, using chilled hydrogen bromide solutions helps maintain stability during synthesis.
The molecular structure of eletriptan hydrobromide monohydrate features a complex arrangement that includes an indole ring system, a pyrrolidine moiety, and a sulfonyl group. The presence of the bromide ion from hydrobromic acid contributes to its solubility in water.
Eletriptan hydrobromide can undergo various chemical reactions typical for amines and indoles, including:
The stability of the monohydrate form is notable; it shows minimal hygroscopicity under standard conditions, making it suitable for pharmaceutical applications where moisture control is critical .
Eletriptan exerts its therapeutic effects through selective agonism at serotonin receptors:
Clinical studies have shown that eletriptan significantly reduces migraine severity within two hours post-administration, with a favorable safety profile .
Eletriptan hydrobromide monohydrate is predominantly used in clinical settings for:
Eletriptan hydrobromide monohydrate is systematically named as 3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole hydrobromide hydrate (1:1:1) according to IUPAC conventions [9] [10]. Its molecular formula is C₂₂H₂₉BrN₂O₃S, with an average molecular mass of 481.45 g/mol [10]. This represents a distinct chemical entity compared to the anhydrous form (C₂₂H₂₆N₂O₂S·HBr, MW 463.43 g/mol), with the monohydrate containing one additional water molecule incorporated stoichiometrically into the crystal lattice. The structural difference arises from water integration rather than covalent modification, preserving the bioactive indole core and protonated tertiary amine that defines its pharmacological activity as a 5-HT1B/1D receptor agonist [7] [9].
Table 1: Comparative Molecular Descriptors
Property | Anhydrous Form | Monohydrate |
---|---|---|
Empirical Formula | C₂₂H₂₆N₂O₂S·HBr | C₂₂H₂₉BrN₂O₃S |
Molecular Weight (g/mol) | 463.43 | 481.45 |
CAS Registry Number | 177834-92-3 | 273211-28-2 |
Chiral Centers | One (R-configuration) | One (R-configuration) |
The crystalline architecture of eletriptan hydrobromide monohydrate was elucidated through single-crystal X-ray diffraction (SCXRD), revealing a monoclinic system with space group P2₁ and unit cell parameters a = 9.67 Å, b = 11.21 Å, c = 12.53 Å, and β = 102.4° [9]. The asymmetric unit comprises one molecule of eletriptan cation, one bromide counterion, and one water molecule of crystallization. Key stabilizing interactions include:
Powder X-ray diffraction (PXRD) patterns exhibit characteristic peaks at 2θ = 8.7°, 12.3°, 17.8°, and 24.1°, providing a fingerprint for polymorph identification [6] [9]. Bromine K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy at ~13470 eV further discriminates this polymorph from anhydrous forms (α and β) based on variations in pre-edge features attributable to differences in Br⁻ coordination environments [6].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=9.67 Å, b=11.21 Å, c=12.53 Å, β=102.4° |
Asymmetric Unit | 1 Cation + 1 Br⁻ + 1 H₂O |
Key H-Bond Lengths | N⁺–H···Br⁻: 2.92 Å; O–H···Br⁻: 3.11 Å |
Stability Indicators | Low hygroscopicity; dehydration onset >40°C |
The molecule features a single chiral center at the C2 position of the pyrrolidine ring, confirmed to possess an (R)-absolute configuration [6] [9]. This stereochemistry is critical for receptor selectivity, as the (R)-enantiomer exhibits 100-fold greater affinity for human 5-HT1B/1D receptors compared to the (S)-counterpart [7]. Solid-state vibrational spectroscopy (DRIFTS) reveals distinct shifts in the N⁺–H stretching band (2500–2600 cm⁻¹) for the monohydrate versus anhydrous forms, indicating chiral environment perturbations due to hydration [6].
Bromine K-edge XANES spectra further demonstrate stereochemical sensitivity: The monohydrate's white-line peak at 13473 eV is broadened by 0.5 eV compared to the α-anhydrous polymorph, reflecting altered electron density distributions around Br⁻ due to chiral-specific hydrogen bonding [6]. This electronic perturbation underscores how hydration modifies the three-dimensional arrangement around the chiral center without covalent bond alteration. Enantiomeric purity (>99%) is maintained during monohydrate crystallization, as confirmed by chiral HPLC of recrystallized batches [9].
The water content in eletriptan hydrobromide monohydrate is stoichiometrically fixed at 3.74% (w/w), as verified by thermogravimetric analysis (TGA), which shows a sharp mass loss between 40°C–80°C corresponding to water liberation [9] [10]. This hydrate exhibits superior stability under ambient conditions (25°C/60% RH) compared to anhydrous forms:
Dehydration kinetics follow a zero-order model (Ea = 68 kJ/mol), indicating lattice collapse-controlled water release [9]. The hydrate’s stability is attributed to its optimized hydrogen-bond network, where water bridges the eletriptan cation and bromide ion via O–H···Br⁻ (2.78 Å) and O···H–N⁺ (2.95 Å) interactions, creating an energy barrier to water loss [9]. Storage below 8°C in desiccated conditions is recommended for long-term conservation [10].
Table 3: Hydration Stability Profile
Condition | Monohydrate Response | Anhydrous α-Form Response |
---|---|---|
25°C/60% RH (4 weeks) | ΔMass: +0.4%; No form change | ΔMass: +1.23%; Surface moisture |
40°C/75% RH (2 weeks) | Dehydration onset; PXRD unchanged | Hygroscopic (>3% water uptake) |
Dehydration Temperature | 40–80°C (TGA endotherm) | N/A |
Reconversion to Hydrate | Rapid in high-humidity (>85% RH) | Slow and incomplete |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7